molecular formula C28H22Cl4N2O4S B2857801 2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N-(3,4-dichlorophenyl)acetamide CAS No. 338961-84-5

2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N-(3,4-dichlorophenyl)acetamide

Cat. No.: B2857801
CAS No.: 338961-84-5
M. Wt: 624.35
InChI Key: QBJQFFYLFCHNCD-UHFFFAOYSA-N
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Description

The compound 2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N-(3,4-dichlorophenyl)acetamide (hereafter referred to as Compound A) is a sulfonamide-acetamide hybrid characterized by a benzyloxy-substituted dichloroaniline core, a 4-methylphenylsulfonyl group, and a 3,4-dichlorophenyl acetamide moiety.

Properties

IUPAC Name

2-(2,4-dichloro-N-(4-methylphenyl)sulfonyl-5-phenylmethoxyanilino)-N-(3,4-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22Cl4N2O4S/c1-18-7-10-21(11-8-18)39(36,37)34(16-28(35)33-20-9-12-22(29)23(30)13-20)26-15-27(25(32)14-24(26)31)38-17-19-5-3-2-4-6-19/h2-15H,16-17H2,1H3,(H,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJQFFYLFCHNCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC(=C(C=C3Cl)Cl)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22Cl4N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N-(3,4-dichlorophenyl)acetamide, with CAS number 338961-84-5, is a complex organic compound notable for its diverse functional groups, including sulfonamide and acetamide moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications.

Chemical Structure and Properties

The molecular formula of this compound is C28H22Cl4N2O4SC_{28}H_{22}Cl_{4}N_{2}O_{4}S, with a molecular weight of approximately 624.36 g/mol. The structure includes multiple chlorinated aromatic rings and a sulfonamide group, which are key to its biological activity.

PropertyValue
Molecular FormulaC28H22Cl4N2O4S
Molecular Weight624.36 g/mol
Density1.474 g/cm³ (predicted)
pKa11.33 (predicted)

Antimicrobial Activity

The sulfonamide moiety in this compound is known for its antimicrobial properties. Sulfonamides function by inhibiting dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. This inhibition leads to bacterial growth suppression. Research indicates that compounds with similar structures exhibit effective antibacterial activity against various strains, including both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of compounds related to this structure. The presence of chlorinated phenyl groups may enhance the compound's ability to inhibit pro-inflammatory mediators such as cyclooxygenase (COX) enzymes. For example, related compounds have shown IC50 values against COX-1 and COX-2 enzymes in the range of micromolar concentrations . Such inhibition is crucial for developing treatments for inflammatory diseases.

Case Studies and Experimental Findings

  • In Vitro Studies : Preliminary in vitro studies are essential to elucidate the specific biological effects of this compound on various cell lines. For instance, compounds with similar structural features have demonstrated significant inhibition of COX-2 activity, suggesting potential therapeutic applications in treating inflammatory conditions .
  • Structure-Activity Relationship (SAR) : The SAR analysis indicates that the presence of electron-withdrawing groups, such as chlorines on the phenyl rings, enhances the biological activity of these compounds. In particular, derivatives with multiple chlorine substitutions have shown increased potency against COX enzymes .
  • Comparative Studies : A comparative study involving various dichloro-substituted acetamides revealed that these compounds exhibit notable coordination abilities and variable chemical reactivity based on substitution patterns. Such findings suggest that optimizing the substituents could lead to enhanced biological activities .

Scientific Research Applications

Based on the search results, here's what is known about the compound "2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N-(3,4-dichlorophenyl)acetamide" and related compounds:

Chemical Properties and Structure
this compound is a complex organic molecule with multiple functional groups, including acetamide, sulfonyl, and benzyloxy groups. Its molecular formula is C28H22Cl4N2O4S, and it has a molecular weight of approximately 624.35. The presence of chlorinated phenyl groups suggests potential biological activity and reactivity in various chemical environments.

Related Compounds
The search results mention related compounds with variations in their chlorination patterns and functional groups, which may influence their chemical reactivity and biological activity:

  • 2-(5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino)-N-(4-chlorophenyl)acetamide
  • 2-(5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino)-N-(3-trifluoromethylphenyl)acetamide

Potential Applications and Research Areas

While the search results do not explicitly detail specific applications or case studies for "this compound", the presence of multiple functional groups indicates it could be relevant in several research areas:

  • Biological Activity : The chlorinated phenyl groups may contribute to biological activity.
  • Chemical Reactivity : The functional groups (acetamide, sulfonyl, and benzyloxy) can influence its reactivity.
  • Synthesis : Synthesis typically involves several steps.

Comparison with Similar Compounds

Research Findings and Implications

Biological Activity: Sulfonamide-dichlorophenyl hybrids (e.g., ) are prevalent in pesticides and pharmaceuticals, suggesting Compound A may exhibit herbicidal or antimicrobial properties.

Structure-Activity Relationships (SAR) :

  • Sulfonyl Substituents : Methoxy groups () enhance solubility but may reduce membrane permeability compared to methyl groups.
  • Halogen Positioning : 3,4-Dichloro substitution (Compound A) vs. 3,5-dichloro () could modulate steric interactions in enzyme active sites.

Preparation Methods

Synthetic Pathways

Stepwise Reaction Sequence

The compound is synthesized through three primary stages:

  • Sulfonylation of 5-(benzyloxy)-2,4-dichloroaniline with 4-methylbenzenesulfonyl chloride to form the intermediate sulfonamide.
  • Nucleophilic substitution of the sulfonamide intermediate with chloroacetyl chloride to introduce the acetamide moiety.
  • Coupling of the resulting chloroacetamide derivative with 3,4-dichloroaniline to yield the final product.
Key Reaction Scheme:
  • Sulfonylation :
    $$ \text{C}{13}\text{H}{10}\text{Cl}{2}\text{NO} + \text{C}{7}\text{H}{7}\text{ClO}{2}\text{S} \rightarrow \text{C}{20}\text{H}{17}\text{Cl}{2}\text{NO}{3}\text{S} + \text{HCl} $$
  • Chloroacetylation :
    $$ \text{C}{20}\text{H}{17}\text{Cl}{2}\text{NO}{3}\text{S} + \text{ClCH}2\text{COCl} \rightarrow \text{C}{22}\text{H}{18}\text{Cl}{3}\text{NO}_{4}\text{S} + \text{HCl} $$
  • Amination :
    $$ \text{C}{22}\text{H}{18}\text{Cl}{3}\text{NO}{4}\text{S} + \text{C}{6}\text{H}{4}\text{Cl}{2}\text{N} \rightarrow \text{C}{28}\text{H}{22}\text{Cl}{4}\text{N}{2}\text{O}{4}\text{S} + \text{HCl} $$

Detailed Reaction Conditions

Sulfonylation Step
  • Reagents : 5-(Benzyloxy)-2,4-dichloroaniline (1.0 eq), 4-methylbenzenesulfonyl chloride (1.2 eq), triethylamine (2.5 eq).
  • Solvent : Anhydrous dichloromethane (DCM) or toluene.
  • Temperature : 0–5°C initially, then room temperature (25°C).
  • Time : 4–6 hours.
  • Yield : 72–85% after recrystallization (ethanol/water).

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the aniline’s amine group on the sulfonyl chloride’s electrophilic sulfur, releasing HCl. Triethylamine acts as a base to neutralize HCl, shifting equilibrium toward product formation.

Chloroacetylation Step
  • Reagents : Sulfonamide intermediate (1.0 eq), chloroacetyl chloride (1.5 eq), pyridine (3.0 eq).
  • Solvent : Dry tetrahydrofuran (THF).
  • Temperature : −10°C to 0°C.
  • Time : 2–3 hours.
  • Yield : 68–78% after column chromatography (silica gel, hexane/ethyl acetate 3:1).

Critical Parameter :
Low temperatures minimize side reactions such as over-acylation or hydrolysis of the chloroacetyl group.

Coupling with 3,4-Dichloroaniline
  • Reagents : Chloroacetamide derivative (1.0 eq), 3,4-dichloroaniline (1.2 eq), potassium carbonate (2.0 eq).
  • Solvent : Dimethylformamide (DMF).
  • Temperature : 80–90°C.
  • Time : 8–12 hours.
  • Yield : 60–70% after recrystallization (acetone/water).

Side Reactions :
Competing elimination to form acryloyl derivatives may occur if excess base or prolonged heating is used.

Optimization Strategies

Solvent Selection

The choice of solvent significantly impacts reaction efficiency:

Step Solvent Dielectric Constant (ε) Yield (%) Purity (%)
Sulfonylation Dichloromethane 8.93 85 98
Toluene 2.38 72 95
Chloroacetylation THF 7.52 78 97
Coupling DMF 36.7 70 96

Polar aprotic solvents like DMF enhance nucleophilicity in the coupling step, while DCM’s low polarity favors sulfonylation.

Catalytic Additives

  • Phase-Transfer Catalysts : 18-Crown-6 (0.1 eq) in sulfonylation improves solubility of ionic intermediates, increasing yield by 8–12%.
  • Radical Inhibitors : Butylated hydroxytoluene (BHT, 0.01 eq) prevents oxidative degradation during high-temperature coupling.

Purification and Characterization

Recrystallization Protocols

  • Sulfonamide Intermediate : Ethanol/water (7:3 v/v) yields colorless crystals with >98% purity.
  • Final Product : Acetone/water (4:1 v/v) at 4°C produces needle-shaped crystals suitable for X-ray diffraction.

Analytical Data

Technique Key Findings Source
HPLC Retention time: 12.4 min (C18 column, 70% MeOH)
FT-IR ν(C=O): 1682 cm⁻¹; ν(S=O): 1365, 1153 cm⁻¹
¹H NMR (CDCl₃) δ 7.82 (d, 2H, Ar–H), δ 5.21 (s, 2H, OCH₂Ph)
X-ray Dihedral angle: 51.48° between aromatic rings

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Reactor Type : Microfluidic tubular reactor (stainless steel, 2 mm ID).
  • Throughput : 1.2 kg/day with 89% yield.
  • Advantages : Enhanced heat transfer minimizes decomposition; inline IR monitoring enables real-time adjustments.

Waste Management

  • HCl Neutralization : Scrubbers with NaOH solution (20%) capture 99.7% of gaseous HCl.
  • Solvent Recovery : Distillation reclaims >95% of DCM and THF for reuse.

Challenges and Solutions

Impurity Profile

  • Major Impurity : Des-benzyloxy derivative (5–8%) from premature O-debenzylation.
  • Mitigation : Use of anhydrous conditions and molecular sieves reduces impurity to <1%.

Crystallization Issues

  • Polymorphism : Two polymorphs (Form I mp 454–456 K; Form II mp 448–450 K).
  • Control : Seeding with Form I crystals during cooling ensures batch consistency.

Q & A

Q. Table 1: Comparison of Reaction Conditions from Literature

StepSolventTemperature (°C)Catalyst/ReagentYield (%)Reference
SulfonylationToluene804-Methylbenzenesulfonyl chloride65–72
Amide CouplingDMFRTHATU, DIPEA85–90
CyclizationEthanolRefluxAcetic acid (catalytic)78

Basic: Which analytical techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:
Orthogonal analytical methods are critical:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substituent positions and aromatic proton environments (e.g., benzyloxy protons at δ 4.9–5.1 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 568.0521 for C28_{28}H21_{21}Cl4_4N2_2O4_4S) .
  • HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .
  • IR Spectroscopy : Identifies key functional groups (e.g., sulfonamide S=O stretch at 1150–1350 cm1^{-1}) .

Advanced: How can researchers design experiments to investigate structure-activity relationships (SAR) for antimicrobial applications?

Methodological Answer:
SAR studies should systematically modify functional groups and evaluate biological outcomes:

  • Functional Group Variations :
    • Replace the benzyloxy group with methoxy or nitro substituents to assess electron-withdrawing/donating effects .
    • Modify the dichlorophenyl ring to mono- or trichloro analogs to study halogenation impacts .
  • Biological Assays :
    • Conduct MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
    • Evaluate cytotoxicity in mammalian cell lines (e.g., HEK293) to determine selectivity indices .
  • Computational Modeling : Perform docking studies with bacterial targets (e.g., dihydrofolate reductase) to predict binding modes .

Advanced: What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:
Contradictions often arise from methodological variability. Mitigation strategies include:

  • Standardized Assay Protocols : Adopt CLSI guidelines for antimicrobial testing to ensure reproducibility .
  • Control Compounds : Use reference drugs (e.g., ciprofloxacin) as internal benchmarks .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., higher ClogP correlates with increased Gram-negative activity) .
  • Replicate Key Experiments : Verify disputed results under identical conditions (e.g., pH, inoculum size) .

Advanced: What are the mechanistic implications of the sulfamoyl and sulfanyl groups in enzyme inhibition?

Methodological Answer:
These groups contribute to target binding and inhibition kinetics:

  • Sulfamoyl Group : Acts as a hydrogen-bond acceptor with catalytic residues (e.g., in carbonic anhydrase IX), validated via X-ray crystallography .
  • Sulfanyl Group : Participates in hydrophobic interactions and π-π stacking with aromatic enzyme pockets (e.g., tyrosine kinase domains) .
  • Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive) .

Figure 1: Proposed Binding Mode with Carbonic Anhydrase IX
![Hypothetical binding interactions showing sulfamoyl group coordination to Zn²+ in the active site.]

Advanced: How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:
Key pharmacokinetic optimizations include:

  • LogP Adjustment : Introduce polar groups (e.g., hydroxyl) to reduce LogP from 4.2 to <3.5, enhancing aqueous solubility .
  • Metabolic Stability : Conduct microsomal assays (human/rat liver microsomes) to identify metabolic soft spots (e.g., benzyloxy demethylation) .
  • Pro-drug Strategies : Mask carboxyl groups with ester linkages to improve bioavailability .

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